1,3-Benzoxathiol-2-one
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Overview
Description
1,3-Benzoxathiol-2-one is a heterocyclic compound that features a benzene ring fused to an oxathiol ring. This compound is known for its diverse pharmacological activities, including antibacterial, antifungal, antioxidant, and antiviral properties . Its unique structure makes it a valuable target for synthetic chemists and researchers in various fields.
Preparation Methods
1,3-Benzoxathiol-2-one can be synthesized through several methods. One common route involves the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with potassium thiocyanate or thiourea . The reactions with potassium thiocyanate are typically carried out in glacial acetic acid, while reactions with thiourea are performed in ethanol in the presence of hydrochloric acid . The highest yields are often obtained using thiourea in ethanol .
Chemical Reactions Analysis
1,3-Benzoxathiol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but can include sulfoxides, sulfones, thiols, and substituted derivatives.
Scientific Research Applications
1,3-Benzoxathiol-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Benzoxathiol-2-one and its derivatives often involves the inhibition of specific enzymes. For example, some derivatives act as potent inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters . By inhibiting MAO, these compounds can increase the levels of neurotransmitters like serotonin and dopamine, which are crucial for treating conditions like depression and Parkinson’s disease .
Comparison with Similar Compounds
1,3-Benzoxathiol-2-one can be compared with other heterocyclic compounds such as:
Benzoxazoles: These compounds also contain a benzene ring fused to an oxazole ring and exhibit similar biological activities.
Benzothiazoles: Featuring a benzene ring fused to a thiazole ring, these compounds are known for their antimicrobial and anticancer properties.
Benzoxathioles: These compounds share the oxathiol ring but differ in the position of the sulfur and oxygen atoms.
This compound stands out due to its unique combination of sulfur and oxygen in the heterocyclic ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1,3-benzoxathiol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O2S/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNWKCSXXBAGHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228074 |
Source
|
Record name | 1,3-Benzoxathiol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90228074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7735-53-7 |
Source
|
Record name | 1,3-Benzoxathiol-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007735537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzoxathiol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90228074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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